molecular formula C11H14O3S B7990902 Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate

Cat. No.: B7990902
M. Wt: 226.29 g/mol
InChI Key: PSDHFQICLUXFBB-UHFFFAOYSA-N
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Description

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate is an organic compound that belongs to the class of thienyl-substituted esters. This compound is characterized by the presence of a thienyl ring, which is a sulfur-containing heterocycle, attached to a valerate ester. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate typically involves the esterification of 5-(5-methyl-2-thienyl)-5-oxovaleric acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-(5-methyl-2-thienyl)-5-hydroxyvalerate.

    Substitution: Formation of halogenated derivatives of the thienyl ring.

Scientific Research Applications

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate involves its interaction with specific molecular targets. The thienyl ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions and transformations can modulate biological pathways and exert various effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Methyl-2-thienyl)-5-oxovaleric acid
  • 2-Methyl-5-thienylmethanol
  • 5-Methyl-2-thiophenecarboxylic acid

Uniqueness

Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 5-(5-methylthiophen-2-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-8-6-7-10(15-8)9(12)4-3-5-11(13)14-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDHFQICLUXFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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